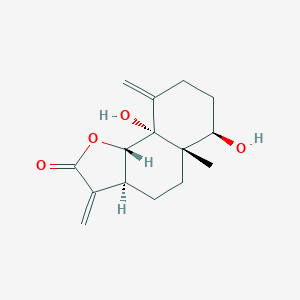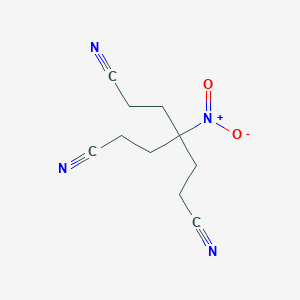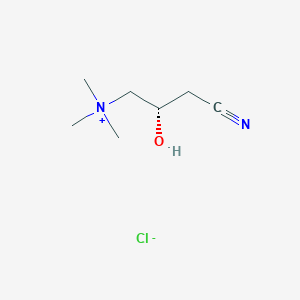
3,4-Dihydro-1,3-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A variety of methods have been developed for the synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one and its derivatives. Notably, a new synthesis method involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been described, offering significant stereoselectivity and enabling the creation of Z isomers preferentially or exclusively (Gabriele et al., 2006). Another approach highlights the catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one for the first time, providing a simple and efficient synthesis of 3,4-dihydro-1,4-benzoxazin-2-one derivatives (Zidar & Kikelj, 2008).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1,3-benzoxazin-2-one derivatives has been established through various analytical techniques, including X-ray diffraction analysis, which confirmed the configuration around the double bond of major stereoisomers in some synthesis processes (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 3,4-Dihydro-1,3-benzoxazin-2-one are diverse and include cascade synthesis processes for creating various derivatives. For example, a novel and efficient one-pot cascade synthesis has been developed for 2H-1,4-benzoxazin-3-(4H)-ones through copper-catalyzed coupling of o-halophenols and 2-halo-amides (Chen, Shen, & Bao, 2009).
科学的研究の応用
Bioactivity and Ecological Role
3,4-Dihydro-1,3-benzoxazin-2-one and its derivatives are noted for their extensive range of biological activities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. They are also of interest in the development of natural herbicide models and pharmaceuticals. The ecological behavior of benzoxazinone-producing plants and the role of their degradation products in chemical defense mechanisms have been increasingly studied (Macias et al., 2009).
Synthesis and Chemical Properties
The synthesis of 3,4-Dihydro-1,4-benzoxazin-2-one has been explored, providing insights into its reactivity and potential applications in various fields. The synthesis process and the chemical properties of these compounds are essential for understanding their practical applications (Zidar & Kikelj, 2008).
Applications Beyond Polybenzoxazines
3,4-Dihydro-1,3-2H-benzoxazines have uses beyond being monomers for polybenzoxazines. Their applications include the development of luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating their versatility in various industrial applications (Wattanathana et al., 2017).
Allelochemical Properties
The isolation and synthesis of allelochemicals from the Gramineae family, including compounds with a 1,4-benzoxazin-3(4H)-one skeleton, have shown significant biological properties. These include phytotoxic, antimicrobial, antifungal, and insecticidal properties. Such properties highlight their potential agronomic utility and importance in plant defense mechanisms (Macias et al., 2006).
Broad Biological Activity
3,4–Dihydro–2H–1,3–benzoxazines and their derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties. This makes them a significant class of compounds for pharmaceutical and medicinal research (El-Din, 2021).
Pharmaceutical Applications
Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been synthesized and tested for pharmacological activity, demonstrating the potential of these compounds in drug development. Their structure-activity relationships are crucial for understanding their effectiveness in medical applications (De Marchi et al., 1971).
将来の方向性
特性
IUPAC Name |
3,4-dihydro-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYREISBUILOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920818 |
Source


|
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1,3-benzoxazin-2-one | |
CAS RN |
1125-85-5 |
Source


|
| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)


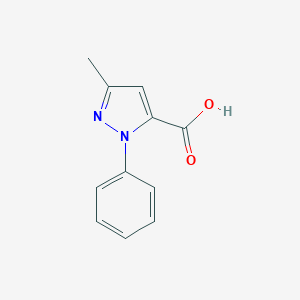
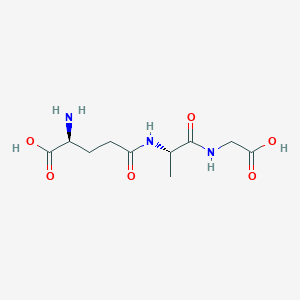

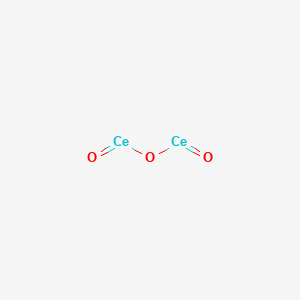
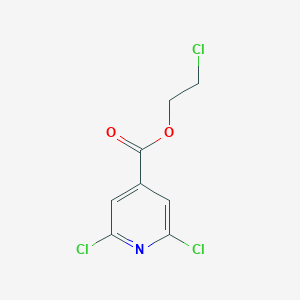

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
